molecular formula C6H9N3O2S B3385588 3-Pyridinesulfonamide, 2-amino-6-methyl- CAS No. 646053-55-6

3-Pyridinesulfonamide, 2-amino-6-methyl-

Cat. No.: B3385588
CAS No.: 646053-55-6
M. Wt: 187.22 g/mol
InChI Key: HHNSKJMQZRSVPK-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 2-amino-6-methyl- is a chemical compound with the molecular formula C6H9N3O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, 2-amino-6-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-methylpyridine with chlorosulfonic acid, followed by neutralization with ammonia to yield the desired sulfonamide derivative. The reaction conditions typically involve:

    Reagents: 2-amino-6-methylpyridine, chlorosulfonic acid, ammonia

    Solvent: Anhydrous conditions are preferred

    Temperature: Controlled temperature to avoid decomposition

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinesulfonamide, 2-amino-6-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, 2-amino-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinesulfonamide, 2-amino-6-methyl- is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 2-amino-6-methyl- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of bacterial cell wall synthesis, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-pyridinesulfonamide
  • 6-Methyl-3-pyridinesulfonamide
  • 2-Amino-6-methylpyridine

Comparison

3-Pyridinesulfonamide, 2-amino-6-methyl- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balanced profile of stability and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

2-amino-6-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,7,9)(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNSKJMQZRSVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476130
Record name 3-Pyridinesulfonamide, 2-amino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646053-55-6
Record name 3-Pyridinesulfonamide, 2-amino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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